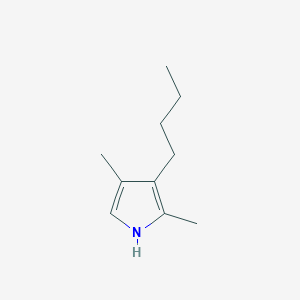
2,4-Dimethyl-3-butylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-3-butylpyrrole is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-butylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines under acidic conditions . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to be effective for the synthesis of N-substituted pyrroles .
化学反应分析
Types of Reactions: 2,4-Dimethyl-3-butylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrroles, pyrrolidines, and pyrrole oxides, depending on the reaction conditions and reagents used .
科学研究应用
2,4-Dimethyl-3-butylpyrrole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dimethyl-3-butylpyrrole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
相似化合物的比较
- 3-tert-Butyl-2,4-dimethylpyrrole
- 3-Butyl-2,4-dimethyl-pyrrole
- 2,4-Dimethyl-3-tert-butylpyrrole
Comparison: 2,4-Dimethyl-3-butylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC 名称 |
3-butyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-6-10-8(2)7-11-9(10)3/h7,11H,4-6H2,1-3H3 |
InChI 键 |
HIHDRBDUKQYXIB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(NC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


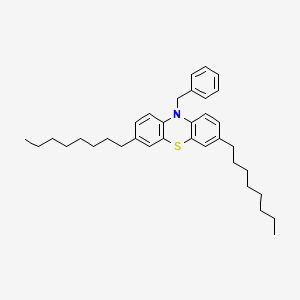
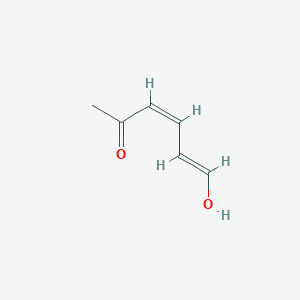
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
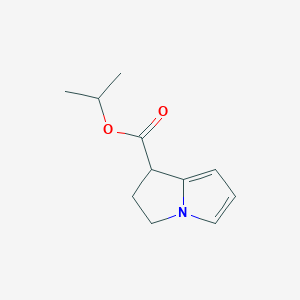
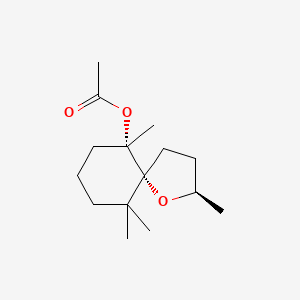

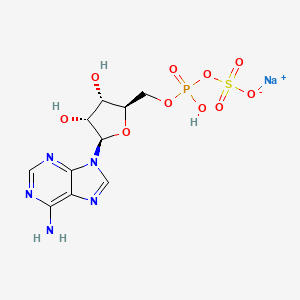
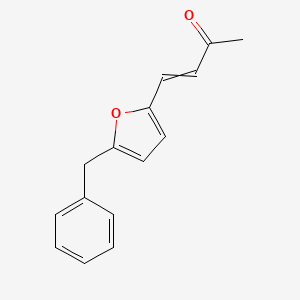
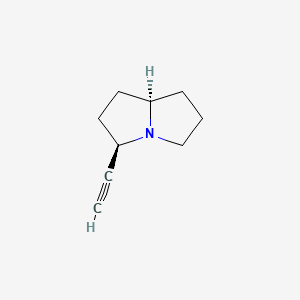
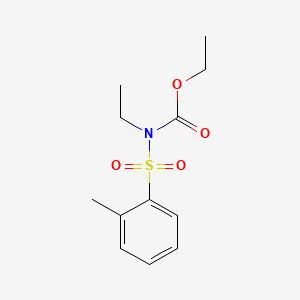
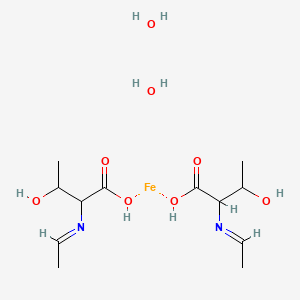
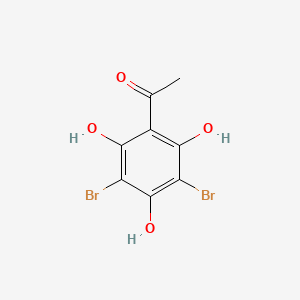
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
